molecular formula C8H17BO2 B14396565 (4R,6S)-4,6-Dimethyl-2-(propan-2-yl)-1,3,2-dioxaborinane CAS No. 88062-10-6

(4R,6S)-4,6-Dimethyl-2-(propan-2-yl)-1,3,2-dioxaborinane

Cat. No.: B14396565
CAS No.: 88062-10-6
M. Wt: 156.03 g/mol
InChI Key: ZVNUEIJUBFMMJA-OCAPTIKFSA-N
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Description

(4R,6S)-4,6-Dimethyl-2-(propan-2-yl)-1,3,2-dioxaborinane is a boron-containing heterocyclic compound It is characterized by its unique structure, which includes a dioxaborinane ring with two methyl groups and a propan-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R,6S)-4,6-Dimethyl-2-(propan-2-yl)-1,3,2-dioxaborinane typically involves the reaction of a suitable boronic acid or boronate ester with a diol. The reaction conditions often include the use of a solvent such as tetrahydrofuran (THF) and a catalyst like a Lewis acid. The reaction is carried out under an inert atmosphere to prevent oxidation.

Industrial Production Methods

For industrial-scale production, the process is optimized to increase yield and reduce costs. This may involve the use of continuous flow reactors and more efficient catalysts. The purification of the product is typically achieved through crystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

(4R,6S)-4,6-Dimethyl-2-(propan-2-yl)-1,3,2-dioxaborinane can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form boronic acids or borates.

    Reduction: It can be reduced to form borohydrides.

    Substitution: The dioxaborinane ring can participate in substitution reactions, where one of the substituents is replaced by another group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens or organometallic compounds are used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while reduction can produce borohydrides.

Scientific Research Applications

(4R,6S)-4,6-Dimethyl-2-(propan-2-yl)-1,3,2-dioxaborinane has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a catalyst in various reactions.

    Biology: The compound is studied for its potential use in drug delivery systems and as a probe for biological imaging.

    Medicine: Research is ongoing to explore its use in the development of new pharmaceuticals.

    Industry: It is used in the production of advanced materials and as a reagent in chemical manufacturing processes.

Mechanism of Action

The mechanism by which (4R,6S)-4,6-Dimethyl-2-(propan-2-yl)-1,3,2-dioxaborinane exerts its effects involves its ability to form stable complexes with various substrates. The boron atom in the dioxaborinane ring can coordinate with electron-rich species, facilitating catalytic reactions. The molecular targets and pathways involved depend on the specific application and the nature of the substrate.

Comparison with Similar Compounds

Similar Compounds

  • (4R,6S)-4,6-Dimethyl-4-(propan-2-yl)spiro[2.4]heptane
  • (4R,6S)-3,3,4,6-tetramethyl-4-(propan-2-yl)oxane-2-thione

Uniqueness

(4R,6S)-4,6-Dimethyl-2-(propan-2-yl)-1,3,2-dioxaborinane is unique due to its specific dioxaborinane ring structure, which imparts distinct chemical properties. This makes it particularly useful in catalytic applications where other similar compounds may not be as effective.

Properties

CAS No.

88062-10-6

Molecular Formula

C8H17BO2

Molecular Weight

156.03 g/mol

IUPAC Name

(4R,6S)-4,6-dimethyl-2-propan-2-yl-1,3,2-dioxaborinane

InChI

InChI=1S/C8H17BO2/c1-6(2)9-10-7(3)5-8(4)11-9/h6-8H,5H2,1-4H3/t7-,8+

InChI Key

ZVNUEIJUBFMMJA-OCAPTIKFSA-N

Isomeric SMILES

B1(O[C@@H](C[C@@H](O1)C)C)C(C)C

Canonical SMILES

B1(OC(CC(O1)C)C)C(C)C

Origin of Product

United States

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